

Understanding the Biodistribution of ^{18}F -MNI-444: A Technical Guide

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Compound of Interest

Compound Name: Mni-444

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution of ^{18}F -**MNI-444**, a positron emission tomography (PET) radiotracer for the adenosine A_2A receptor. The information presented herein is compiled from key studies to assist researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacokinetic profile of this imaging agent.

Quantitative Biodistribution Data

The biodistribution of ^{18}F -**MNI-444** has been characterized in human subjects, revealing its uptake in various organs. The following tables summarize the quantitative data on organ distribution and radiation dosimetry.

Peak Percentage of Injected Dose (%ID) in Humans

Following intravenous administration, ^{18}F -**MNI-444** distributes throughout the body with the highest uptake observed in the liver and intestines.

Organ	Peak %ID (Mean \pm SD)	Time to Peak (minutes)
Liver	29.0 \pm 3.9	16
Intestine	7.3 \pm 1.3	-
Brain	3.4 \pm 0.8	-
Heart	2.4 \pm 0.2	-

Data sourced from a study in healthy human volunteers[1].

Absorbed Radiation Doses in Humans

The estimated absorbed radiation doses for various organs from a single intravenous injection of ^{18}F -**MNI-444** are presented below. The upper large intestinal wall receives the highest dose.

Organ	Mean Absorbed Dose (mSv/MBq)
Adrenals	0.021
Brain	0.015
Breasts	0.010
Gallbladder Wall	0.038
LLI Wall	0.066
Small Intestine	0.046
Stomach Wall	0.021
ULI Wall	0.099
Heart Wall	0.021
Kidneys	0.024
Liver	0.049
Lungs	0.015
Ovaries	0.016
Pancreas	0.022
Red Marrow	0.014
Osteogenic Cells	0.014
Spleen	0.016
Testes	0.010
Thymus	0.013
Thyroid	0.011
Urinary Bladder Wall	0.032
Uterus	0.018
Total Body	0.013

Effective Dose0.023 ± 0.001

LLI: Lower Large Intestine; ULI: Upper Large Intestine. Data sourced from a study in healthy human volunteers[1].

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ¹⁸F-**MNI-444** in human subjects.

Radiochemistry and Quality Control

Synthesis: ¹⁸F-**MNI-444** is prepared by the reaction of its corresponding tosyl precursor with ¹⁸F⁻ in anhydrous dimethylsulfoxide.[1][2] This reaction is carried out in the presence of potassium carbonate and Kryptofix 222 using a commercial synthesizer.[1]

Quality Control: Post-synthesis, the final product undergoes rigorous quality control checks which include:

- Visual inspection for appearance
- pH measurement
- Determination of pyrogen content
- Analysis of residual solvents and Kryptofix 222
- Assessment of radiochemical purity and identity via high-performance liquid chromatography (HPLC)
- Measurement of specific activity

All productions for human studies have demonstrated a radiochemical purity exceeding 99%.

Human PET Imaging Studies

Subject Population: Studies have been conducted in healthy human volunteers with no known clinical history that could affect the biodistribution or elimination of the radiotracer. Written

informed consent is obtained from all participants, and studies are approved by an institutional review board.

Administration: Subjects receive a single slow intravenous injection of ^{18}F -**MNI-444** (mean dose of 348.3 ± 59.6 MBq) over approximately 3 minutes, followed by a saline flush.

Brain PET Imaging:

- **Scanner:** ECAT EXACT HR+ camera (or equivalent) in 3D mode.
- **Imaging Duration:** Dynamic imaging for up to 210 minutes.
- **Data Acquisition:** A transmission scan is performed before the emission scan for attenuation correction.
- **Data Analysis:** Time-activity curves are extracted for various brain regions. Standardized uptake values (SUVs) are calculated by normalizing the uptake values by the injected dose divided by the subject's weight.

Whole-Body PET Imaging:

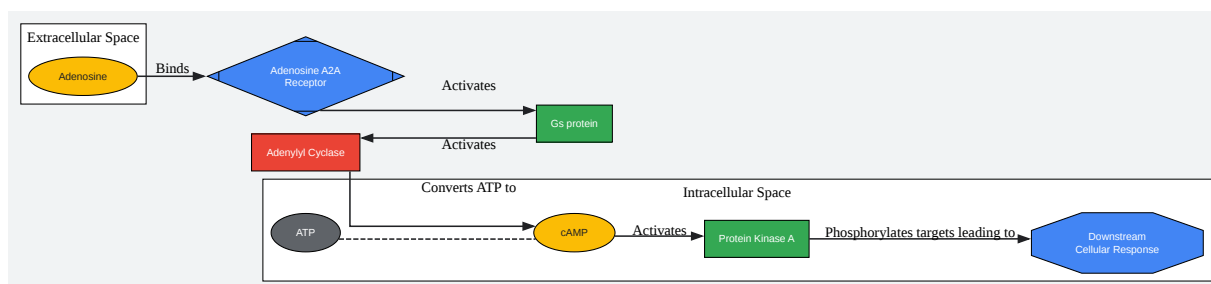
- **Scanner:** ECAT EXACT HR+ camera (or equivalent).
- **Imaging Protocol:** Following a bolus injection of ^{18}F -**MNI-444** (mean dose of 360.8 ± 7.1 MBq), a series of whole-body 2D PET images are acquired over approximately 6 hours.
- **Data Analysis:** Regions of interest are drawn on the images to generate time-activity curves for various organs. These curves are used to calculate residence times for dosimetry estimates.
- **Urine Collection:** Urine samples are collected to quantify urinary excretion of radioactivity.

Visualizations

Signaling Pathway

^{18}F -**MNI-444** is an antagonist of the adenosine A_2A receptor, a G-protein coupled receptor. The activation of this receptor by its endogenous ligand, adenosine, initiates a signaling cascade

that primarily involves the stimulation of adenylyl cyclase.

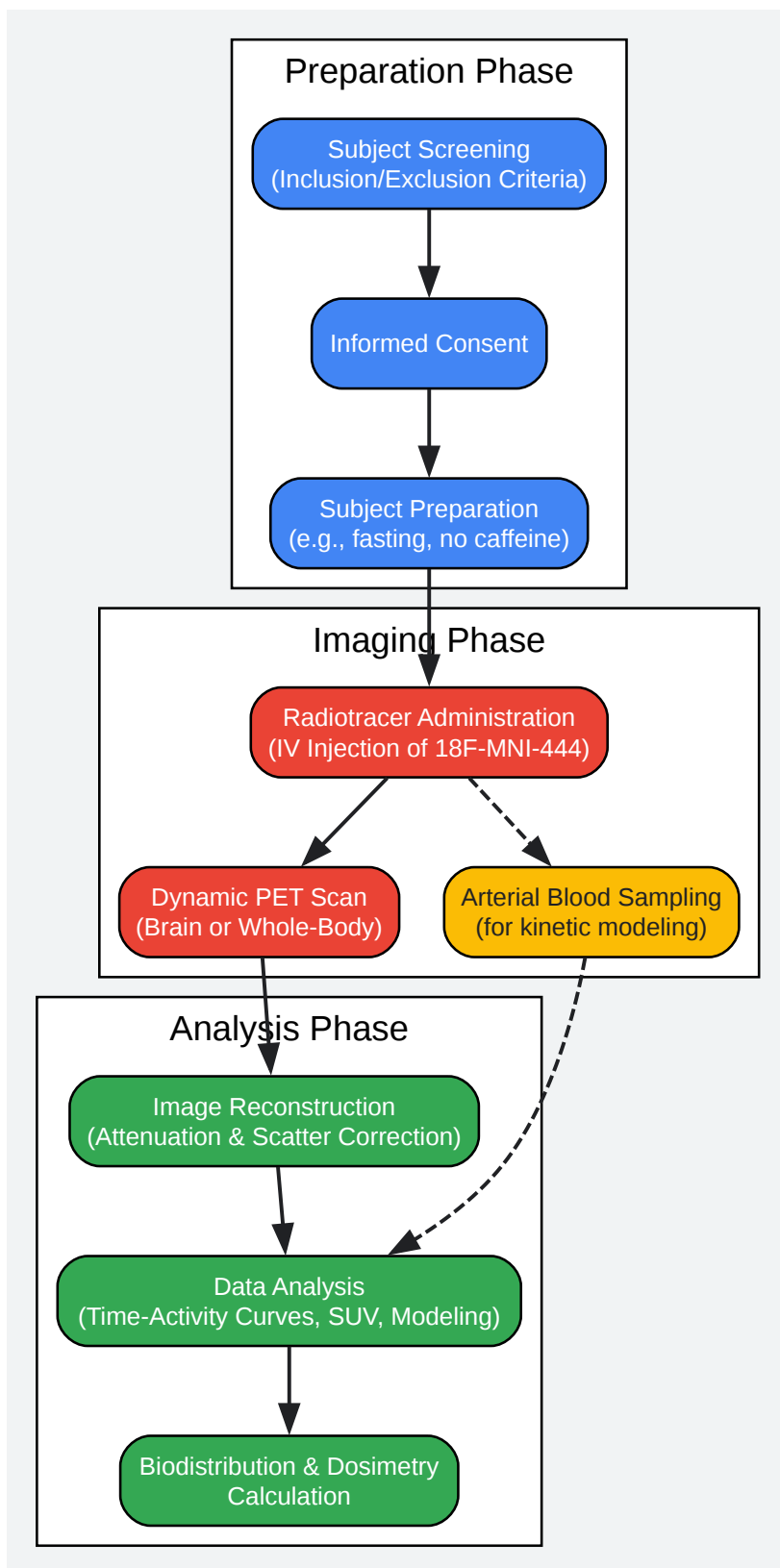


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Caption: Adenosine A_{2A} Receptor Signaling Pathway.

Experimental Workflow

The workflow for a typical human PET study involving ¹⁸F-**MNI-444** encompasses subject preparation, radiotracer administration, image acquisition, and data analysis.



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Caption: Human ^{18}F -MNI-444 PET Study Workflow.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
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